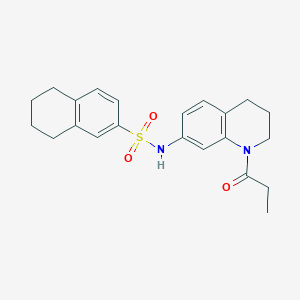
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE: is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline moiety and a tetrahydronaphthalene sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanoyl Group: The tetrahydroquinoline intermediate is then acylated using propanoyl chloride in the presence of a base such as pyridine.
Formation of the Tetrahydronaphthalene Sulfonamide: The final step involves the sulfonation of the tetrahydronaphthalene ring, followed by coupling with the acylated tetrahydroquinoline intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline and tetrahydronaphthalene moieties.
Reduction: Reduction reactions can be performed on the carbonyl group of the propanoyl moiety.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include quinoline derivatives and naphthalene sulfonic acids.
Reduction: Reduced forms of the propanoyl group, such as alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science:
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Wirkmechanismus
The mechanism of action of N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE is not fully understood, but it is believed to interact with specific molecular targets through its sulfonamide and tetrahydroquinoline moieties. These interactions may involve binding to enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)NAPHTHALENE-2-CARBOXAMIDE
- N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-PROPOXYBENZENE-1-SULFONAMIDE
Uniqueness: N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE is unique due to the combination of its tetrahydroquinoline and tetrahydronaphthalene sulfonamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H26N2O3S |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H26N2O3S/c1-2-22(25)24-13-5-8-17-9-11-19(15-21(17)24)23-28(26,27)20-12-10-16-6-3-4-7-18(16)14-20/h9-12,14-15,23H,2-8,13H2,1H3 |
InChI-Schlüssel |
BFZQSTVMZPAQMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11260092.png)

![N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260109.png)

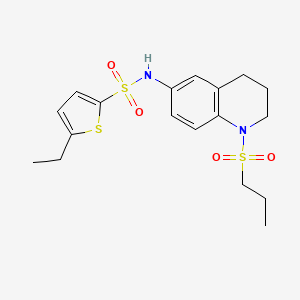
![N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11260130.png)
![N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260131.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B11260137.png)
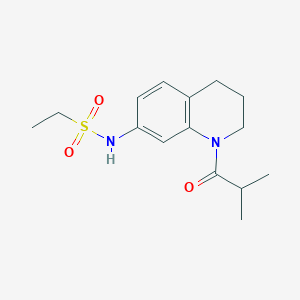
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11260143.png)
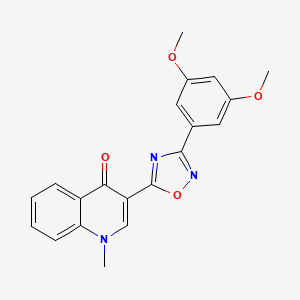
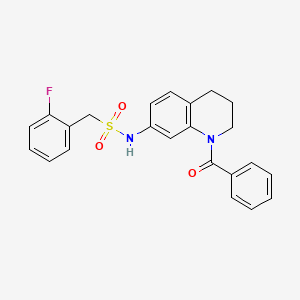
![3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260160.png)
![2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11260165.png)
